molecular formula C20H24N2 B1456998 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine CAS No. 913979-79-0

1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine

Cat. No. B1456998
M. Wt: 292.4 g/mol
InChI Key: JOKPZELNQHQNDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a series of C5-substituted analogues of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine have been prepared by the directed lithiation-alkylation (and acylation) of its N-tert-butylformamidinyl derivative followed by formamidine solvolysis .


Molecular Structure Analysis

The molecular structure of related compounds, such as 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-, has been analyzed and reported . The structure can be viewed using computational tools .


Chemical Reactions Analysis

The chemical reactions involving this class of compounds are complex and can involve multiple steps. For example, the synthesis of related compounds involves directed lithiation-alkylation and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, the molecular weight of 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro- is 210.2711 .

Scientific Research Applications

  • 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-

    • Scientific Field : Chemistry
    • Application Summary : This compound is used in chemical research and has a molecular weight of 210.2711 .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The outcomes of its use are not specified in the source .
  • 1-(10,11-DIHYDRO-5H-DIBENZO(A,D)CYCLOHEPTEN-5-YL)-2-METHYLISOINDOLINE

    • Scientific Field : Chemistry
    • Application Summary : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The outcomes of its use are not specified in the source .
  • Facile synthesis of the acid-labile peptide amide linker containing the 10, 11-dihydro-5 H -dibenzo [ a, d] cyclohepten-5-yl group

    • Scientific Field : Peptide Science
    • Application Summary : This compound is used in the synthesis of an acid-labile peptide amide linker .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The outcomes of its use are not specified in the source .
  • 10,11-Dihydro-5H-dibenzo[a, d]cycloheptene

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of analgesic-active N-alkyl-10-hydroxy-10, 5- (iminomethano)-5H, 10H-and-10-hydroxy-10, 5- (iminomethano)-5H, 10H-dibenzo [a, d] cyclohepten-11-one derivatives .
    • Methods of Application : The synthesis involves an oxidative transannular reaction-lithium aluminium hydride reduction and the transannular reaction-hydrolysis .
    • Results or Outcomes : The outcomes of its use are not specified in the source .
  • 5H-Dibenzo[a,d]cyclohepten-5-one, 10,11-dihydro-
    • Scientific Field : Chemistry
    • Application Summary : This compound is used in chemical research .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The outcomes of its use are not specified in the source .
  • 5H-Dibenzo[a,d]cyclohepten-5-one, 10,11-dihydro-
    • Scientific Field : Chemistry
    • Application Summary : This compound is used in chemical research .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The outcomes of its use are not specified in the source .

properties

IUPAC Name

1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c21-17-11-13-22(14-12-17)20-18-7-3-1-5-15(18)9-10-16-6-2-4-8-19(16)20/h1-8,17,20H,9-14,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKPZELNQHQNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2C3=CC=CC=C3CCC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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